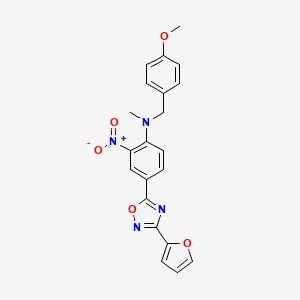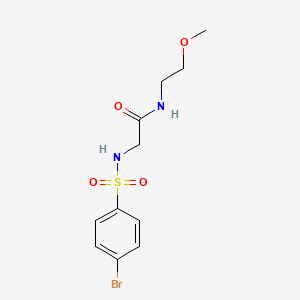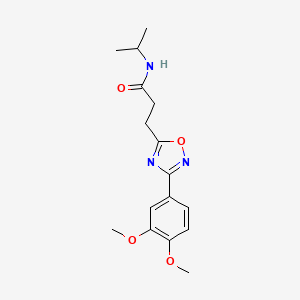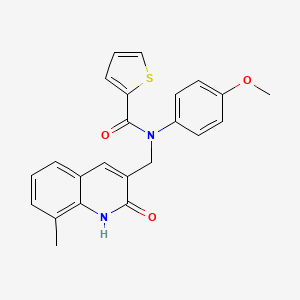
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as EHO-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria and fungi, this compound is believed to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In the brain, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound has been shown to inhibit the growth and replication of cells, leading to the inhibition of infection. In the brain, this compound has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.
实验室实验的优点和局限性
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.
未来方向
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent and selective analogs. In addition, the potential applications of this compound in other fields, such as inflammation, cardiovascular disease, and neurodegenerative diseases, should be explored. Finally, the in vivo efficacy and safety of this compound should be evaluated in animal models to assess its potential for clinical development.
合成方法
The synthesis of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde and 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
科学研究应用
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-26-16-8-9-17-14(11-16)10-15(19(24)22-17)12-18-21(25)27-20(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKZAIADYGKMEM-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)









![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
